molecular formula C23H31N5O B2966747 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896844-02-3

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2966747
CAS No.: 896844-02-3
M. Wt: 393.535
InChI Key: UJFSKCFEXLRCKP-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Scientific Research Applications

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.

Preparation Methods

The synthesis of 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl, propyl, and morpholinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and organometallic compounds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in the nature and position of substituents, leading to variations in their biological activities and applications.

    Morpholine derivatives: Compounds containing the morpholine ring exhibit diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

    Phenyl-substituted compounds: The presence of the phenyl group can significantly influence the compound’s properties, such as its solubility, stability, and biological activity.

Properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-3-8-20-17-21(24-11-7-12-27-13-15-29-16-14-27)28-23(25-20)22(18(2)26-28)19-9-5-4-6-10-19/h4-6,9-10,17,24H,3,7-8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFSKCFEXLRCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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